REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1.[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.N1C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Cu+2].CN(C=O)C>[C:14]1([N:11]2[CH:12]=[C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:8]=[CH:9][C:10]2=[O:13])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
1480 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
reactant
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after the initiation of the reaction, flow of air
|
Type
|
CUSTOM
|
Details
|
the reactant was consumed to 0.57% of the initial weight in 5.5 hours
|
Duration
|
5.5 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled 10% aqueous ammonia (7.5 L)
|
Type
|
CUSTOM
|
Details
|
to give MA045
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water (3 L)
|
Type
|
FILTRATION
|
Details
|
Then the crystals were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water (2 L)
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were air-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |